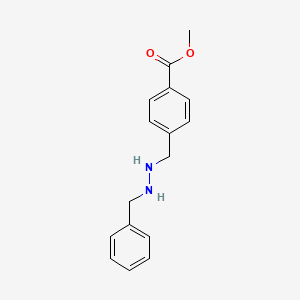
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile is an organic compound with the molecular formula C18H20N2O. This compound is characterized by the presence of a benzyloxy group, a phenyl group, and a nitrile group. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile typically involves the reaction of benzyloxyethylamine with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or amines replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), Ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halides, Amines
Scientific Research Applications
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the benzyloxy and phenyl groups.
Aminopropionitrile: Contains an amino group instead of the benzyloxy group, leading to different reactivity and applications.
Malononitrile: A dinitrile compound with different chemical properties and uses.
Uniqueness
3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both benzyloxy and phenyl groups provides additional sites for chemical modification, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-[N-(2-phenylmethoxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C18H20N2O/c19-12-7-13-20(18-10-5-2-6-11-18)14-15-21-16-17-8-3-1-4-9-17/h1-6,8-11H,7,13-16H2 |
InChI Key |
DQZNQXJGUTZORD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN(CCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)


![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)


![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)



![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)

